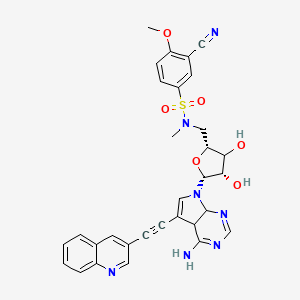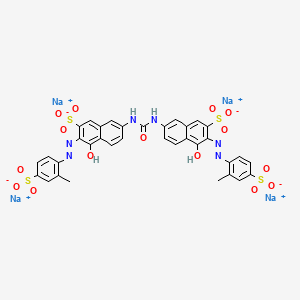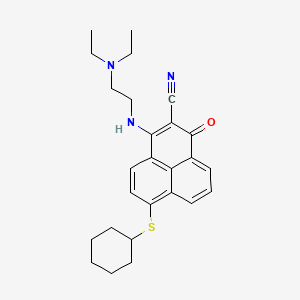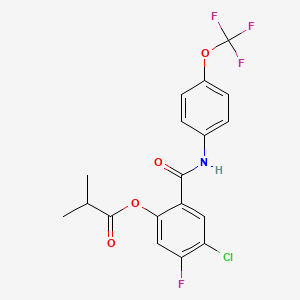
SARS-CoV-2-IN-38
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SARS-CoV-2-IN-38 is a novel compound identified as a potent inhibitor of the main protease of the SARS-CoV-2 virus. This compound has shown significant promise in inhibiting the replication of the virus, making it a potential candidate for therapeutic applications against COVID-19 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-38 involves multiple steps, starting with the preparation of the core scaffold, followed by the introduction of various functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the research group or pharmaceutical company involved .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing quality control measures. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and consistency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
SARS-CoV-2-IN-38 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
SARS-CoV-2-IN-38 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of SARS-CoV-2 inhibitors.
Biology: Employed in cellular assays to investigate the biological activity and toxicity of SARS-CoV-2 inhibitors.
Medicine: Potential therapeutic agent for the treatment of COVID-19, targeting the main protease of the virus to inhibit its replication.
Industry: Utilized in the development of diagnostic assays and screening platforms for SARS-CoV-2 inhibitors .
Wirkmechanismus
SARS-CoV-2-IN-38 exerts its effects by inhibiting the main protease (Mpro) of the SARS-CoV-2 virus. This protease is essential for the processing of viral polyproteins, which are necessary for viral replication. By binding to the active site of the protease, this compound prevents the cleavage of polyproteins, thereby inhibiting viral replication. The molecular targets and pathways involved include the nucleophilic attack on the electrophilic group of the inhibitor by the cysteine residue in the protease active site .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nirmatrelvir: Another potent inhibitor of the SARS-CoV-2 main protease, used in combination with ritonavir as Paxlovid.
Molnupiravir: An antiviral drug that targets the viral RNA-dependent RNA polymerase.
Remdesivir: A nucleotide analog that inhibits viral RNA synthesis.
Uniqueness
SARS-CoV-2-IN-38 is unique in its binding conformation and the specific interactions it forms with the main protease. Unlike other inhibitors, it adopts a U-shaped binding conformation, allowing for a more stable and effective inhibition of the protease. This unique binding mode contributes to its high potency and selectivity .
Eigenschaften
Molekularformel |
C18H14ClF4NO4 |
|---|---|
Molekulargewicht |
419.8 g/mol |
IUPAC-Name |
[4-chloro-5-fluoro-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]phenyl] 2-methylpropanoate |
InChI |
InChI=1S/C18H14ClF4NO4/c1-9(2)17(26)27-15-8-14(20)13(19)7-12(15)16(25)24-10-3-5-11(6-4-10)28-18(21,22)23/h3-9H,1-2H3,(H,24,25) |
InChI-Schlüssel |
QXDMSFMWVYXQJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)OC1=CC(=C(C=C1C(=O)NC2=CC=C(C=C2)OC(F)(F)F)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


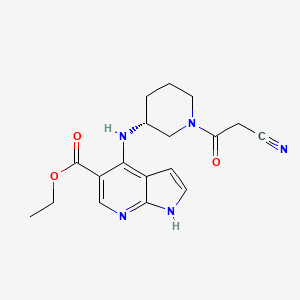
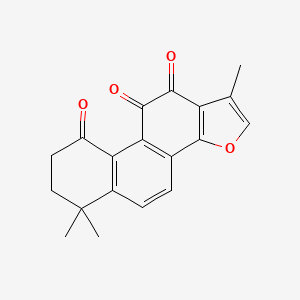
![(1S,4S,5R,9S,10S,13R)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid](/img/structure/B12380208.png)
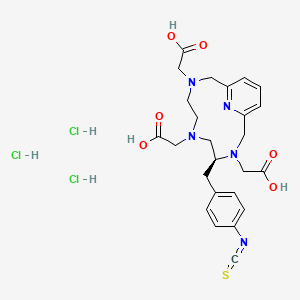
![disodium;[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12380219.png)
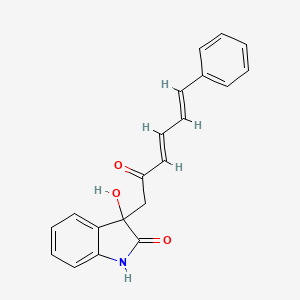
![4-[(E)-1-hydroxy-3-(3-hydroxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B12380236.png)
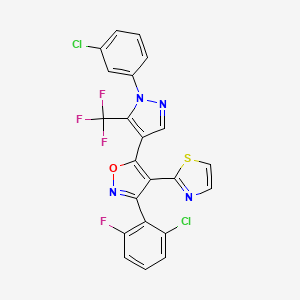
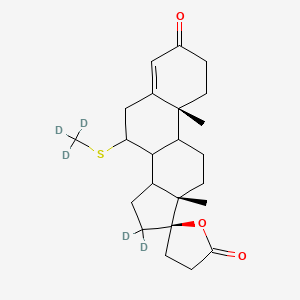
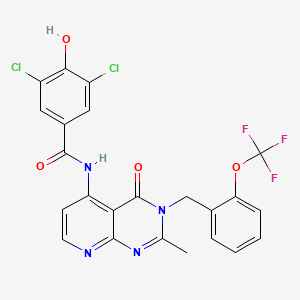
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-3-phenyl-2-(tetradecanoylamino)propanoyl]amino]propanoyl]amino]pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanediamide](/img/structure/B12380253.png)
